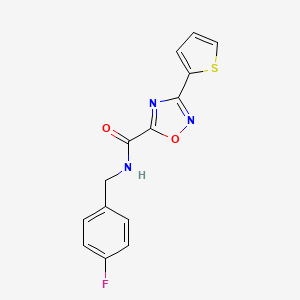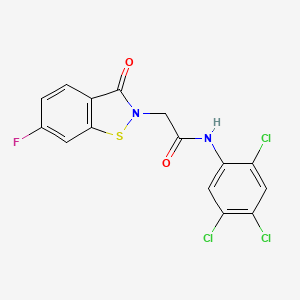
N-(4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles
Vorbereitungsmethoden
The synthesis of N-(4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide typically involves the reaction of 4-fluorobenzylamine with 2-thiophenecarboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile for several hours.
Analyse Chemischer Reaktionen
N-(4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has shown promising activity as an antimicrobial, antifungal, and anticancer agent. It has been investigated for its potential to inhibit the growth of various bacterial and fungal strains, as well as its cytotoxic effects on cancer cell lines.
Agriculture: The compound has been explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: The compound has been studied for its potential use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-(4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. For its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
N-(4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide can be compared with other similar compounds such as:
N-(4-fluorobenzyl)-N-[(5-methyl-2-thienyl)methyl]amine: This compound shares a similar fluorobenzyl and thienyl structure but differs in the presence of an amine group instead of the oxadiazole ring.
N-(4-fluorobenzyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: This compound contains a pyrazolo[1,5-a]pyrimidine ring system instead of the oxadiazole ring, and a trifluoromethyl group, which may impart different biological activities.
The uniqueness of this compound lies in its specific oxadiazole ring structure, which contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H10FN3O2S |
|---|---|
Molekulargewicht |
303.31 g/mol |
IUPAC-Name |
N-[(4-fluorophenyl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C14H10FN3O2S/c15-10-5-3-9(4-6-10)8-16-13(19)14-17-12(18-20-14)11-2-1-7-21-11/h1-7H,8H2,(H,16,19) |
InChI-Schlüssel |
QYSNHRPXOFXTMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=NOC(=N2)C(=O)NCC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[(2-chlorobenzyl)oxy]phenyl}-1-(6-chloropyridazin-3-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11490613.png)
![Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11490615.png)
![14-[(2-chlorophenyl)methyl]-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B11490618.png)
![N-[(2-chlorophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B11490625.png)


![Ethyl 4-({3-ethoxy-2-[(ethoxycarbonyl)amino]-1,1,1-trifluoro-3-oxopropan-2-yl}amino)benzoate](/img/structure/B11490640.png)
![4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B11490650.png)
![Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(2-methoxyphenyl)amino]-, ethyl ester](/img/structure/B11490658.png)

![1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethan-1-one](/img/structure/B11490682.png)
![N-(2-methylsulfanylphenyl)-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetamide](/img/structure/B11490683.png)
![3-Benzyl-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B11490687.png)
